molecular formula C19H23ClN2O4S B7682788 N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline

N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline

Cat. No. B7682788
M. Wt: 410.9 g/mol
InChI Key: DNUUOEJAIYZLPZ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline, commonly known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CES is a sulfonamide-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CES involves the inhibition of various enzymes such as DNA topoisomerase, RNA polymerase, and proteasome. CES has been found to inhibit the activity of DNA topoisomerase by binding to its active site and preventing the cleavage of DNA. It has also been found to inhibit the activity of RNA polymerase by binding to its active site and preventing the transcription of RNA. CES has been found to inhibit the activity of proteasome by binding to its active site and preventing the degradation of proteins.
Biochemical and Physiological Effects:
CES has been found to have various biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells. It has also been found to disrupt the cell membranes of fungi and viruses. CES has been found to inhibit the activity of various enzymes such as DNA topoisomerase, RNA polymerase, and proteasome. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

CES has several advantages and limitations for lab experiments. One of the advantages is its broad spectrum of activity against cancer cells, fungi, and viruses. It is also relatively easy to synthesize and has a high yield. However, CES has limitations such as its low solubility in water, which can affect its bioavailability. It is also toxic to normal cells at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of CES. One of the directions is the development of more efficient synthesis methods that can improve the yield and purity of CES. Another direction is the study of the pharmacokinetics and pharmacodynamics of CES in vivo. This can help in determining the optimal dosage and administration route for CES. The study of the structure-activity relationship of CES can also help in the development of more potent and selective analogs. Finally, the study of the potential side effects and toxicity of CES can help in determining its safety and therapeutic potential.
Conclusion:
CES is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its broad spectrum of activity against cancer cells, fungi, and viruses makes it a promising candidate for further research. However, its low solubility in water and toxicity to normal cells at high concentrations are limitations that need to be addressed. The development of more efficient synthesis methods, the study of the pharmacokinetics and pharmacodynamics of CES in vivo, and the study of the structure-activity relationship of CES are some of the future directions for the study of CES.

Synthesis Methods

The synthesis of CES involves the reaction between 4-chlorophenol and 2-(2-aminoethoxy)ethanol to form 2-(4-chlorophenoxy)ethylamine. This intermediate is then reacted with 4-methyl-3-nitrobenzenesulfonyl chloride to form CES. The yield of this reaction can be improved by using a solvent such as dichloromethane or acetonitrile.

Scientific Research Applications

CES has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antiviral properties. It has also been studied for its potential use as an insecticide and herbicide. CES has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes.

properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-15-2-5-17(21-8-11-26-18-6-3-16(20)4-7-18)14-19(15)27(23,24)22-9-12-25-13-10-22/h2-7,14,21H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUUOEJAIYZLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCOC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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